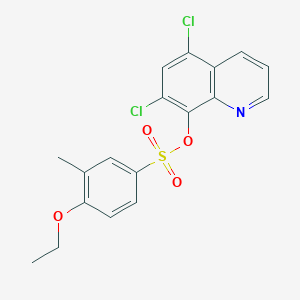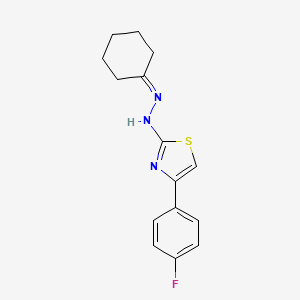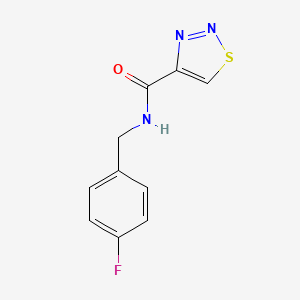![molecular formula C22H21BrN4O3S B12204104 5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-(2-methylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12204104.png)
5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-(2-methylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-(2-methylpropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a bromophenyl group, a sulfonyl group, and a triazatricyclo core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-(2-methylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-(2-methylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are carefully controlled to achieve the desired transformation with high efficiency.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-(2-methylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-(2-methylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: This compound shares the bromophenyl and sulfonyl groups but lacks the triazatricyclo core.
4-Bromobiphenyl: This compound contains a bromophenyl group but lacks the sulfonyl and triazatricyclo groups.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a bromophenyl group and an isoxazole ring, differing from the triazatricyclo structure.
Uniqueness
5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-(2-methylpropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to its complex structure, which includes multiple functional groups and a triazatricyclo core
Properties
Molecular Formula |
C22H21BrN4O3S |
|---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-(2-methylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C22H21BrN4O3S/c1-13(2)12-27-19(24)18(31(29,30)16-8-6-15(23)7-9-16)11-17-21(27)25-20-14(3)5-4-10-26(20)22(17)28/h4-11,13,24H,12H2,1-3H3 |
InChI Key |
LSRPCECKDIHVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC(C)C)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12204023.png)
![(Tert-butyl)[(5-chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]amine](/img/structure/B12204030.png)
![[4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine](/img/structure/B12204037.png)
![Dimethyl[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B12204044.png)

![10-(4-Fluorophenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12204060.png)
![4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12204068.png)


![2-[(pyridin-3-ylcarbonyl)amino]ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B12204081.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12204088.png)
![1-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B12204089.png)
![1-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-2-({1-[(oxolan-2-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)ethan-1-one](/img/structure/B12204097.png)
![1'-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B12204100.png)
